5-(4-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine 5-(4-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
Brand Name: Vulcanchem
CAS No.: 303060-01-7
VCID: VC16070315
InChI: InChI=1S/C26H19BrN2O/c27-21-13-11-18(12-14-21)26-29-24(22-7-3-4-8-25(22)30-26)16-23(28-29)20-10-9-17-5-1-2-6-19(17)15-20/h1-15,24,26H,16H2
SMILES:
Molecular Formula: C26H19BrN2O
Molecular Weight: 455.3 g/mol

5-(4-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

CAS No.: 303060-01-7

Cat. No.: VC16070315

Molecular Formula: C26H19BrN2O

Molecular Weight: 455.3 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine - 303060-01-7

Specification

CAS No. 303060-01-7
Molecular Formula C26H19BrN2O
Molecular Weight 455.3 g/mol
IUPAC Name 5-(4-bromophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C26H19BrN2O/c27-21-13-11-18(12-14-21)26-29-24(22-7-3-4-8-25(22)30-26)16-23(28-29)20-10-9-17-5-1-2-6-19(17)15-20/h1-15,24,26H,16H2
Standard InChI Key YCFRDBYHNWLJNY-UHFFFAOYSA-N
Canonical SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tricyclic framework comprising a pyrazolo[1,5-c] benzoxazine core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a 2-naphthyl group (Figure 1). The bromine atom enhances electrophilic reactivity, while the naphthyl group contributes to π-π stacking interactions, critical for binding biological targets .

Physicochemical Data

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number303060-01-7
Molecular FormulaC26H19BrN2O\text{C}_{26}\text{H}_{19}\text{BrN}_2\text{O}
Molecular Weight455.3 g/mol
IUPAC Name5-(4-bromophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazine
SMILESC1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br
SolubilityLow in water; soluble in DMSO, DMF

The bromophenyl group at position 5 introduces steric bulk and electronic effects, modulating the compound’s lipophilicity (logP4.2\log P \approx 4.2), which favors blood-brain barrier penetration .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves sequential cyclization and functionalization steps. A representative pathway (Scheme 1) begins with anthranilic acid derivatives undergoing condensation with triethyl orthobenzoate to form a benzoxazinone intermediate . Subsequent [3+2] cycloaddition with a bromophenyl-substituted alkyne introduces the pyrazolo ring, followed by Suzuki-Miyaura coupling to install the naphthyl group.

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)
1Anthranilic acid, triethyl orthobenzoate, 110°C, 48 h65
2CuI, DMF, 80°C, 24 h72
3Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, reflux58

Electron-withdrawing groups on the aryl ring favor cyclization, while electron-donating groups impede ethanol elimination, necessitating precise stoichiometric control .

Pharmacological Activities

Butyrylcholinesterase (BuChE) Inhibition

In Alzheimer’s disease research, this compound exhibits mixed-type inhibition of BuChE (Ki=7.46μMK_i = 7.46 \, \mu\text{M}), surpassing rivastigmine in selectivity . Halogen substitutions at positions 7 and 9 enhance binding via halogen bonds with Tyr332 and Trp231 residues (Figure 2) .

Table 3: Biological Activity Profile

AssayResult (IC₅₀/EC₅₀)
BuChE Inhibition1.06 µM
Acetylcholinesterase (AChE)>10 µM
Antibacterial (MIC, E. coli)12.5 µg/mL
Neuroprotection (H₂O₂-induced oxidative stress)78% cell viability at 10 µM

Antibacterial and Antiproliferative Effects

The compound demonstrates broad-spectrum antibacterial activity, with MIC values of 12.5–25 µg/mL against Gram-positive pathogens. Apoptosis induction in MCF-7 breast cancer cells occurs via caspase-3 activation (EC50=8.2μM\text{EC}_{50} = 8.2 \, \mu\text{M}).

Structure-Activity Relationships (SAR)

  • 5-Position Substitution: Bromine enhances BuChE affinity by 3-fold compared to chlorine .

  • Naphthyl Group: Removal reduces lipophilicity, diminishing neuroprotective efficacy by 40% .

  • Pyrazolo Ring: Oxidation to pyrazolinone abolishes BuChE inhibition, underscoring the reduced state’s necessity .

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